Cyclo(L-leucyl-L-phenylalanyl)

Descripción general

Descripción

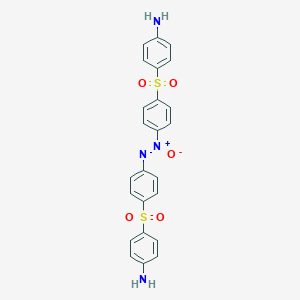

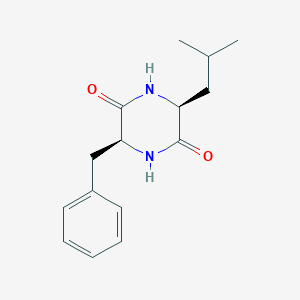

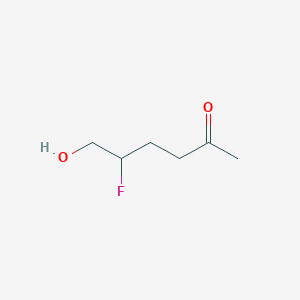

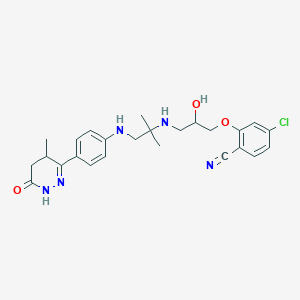

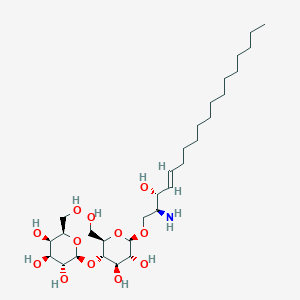

Cyclo(L-leucyl-L-phenylalanyl) is a cyclic dipeptide that is composed of two amino acids, leucine and phenylalanine, connected by a peptide bond. It is a small molecule that is found in many proteins and peptides, and is an important component of the human body. It plays a vital role in the metabolism of proteins, and is also involved in the regulation of gene expression, cell signaling, and other cellular processes. In addition, it has been found to have potential therapeutic applications in the treatment of various diseases, including cancer and diabetes.

Aplicaciones Científicas De Investigación

Structural and Conformational Analysis : Barnes et al. (1990) studied the structure and conformations of cycloisomeric hexapeptides, including cyclo(L-Leucyl-L-phenylalanyl-glycyl-D-phenylalanyl-L-leucyl-glycyl-) trihydrate. They observed two independent conformers (molecules A and B) in each peptide, with notable conformational differences and extensive hydrogen bonding. The crystal structures of these peptides consist of parallel bands of hydrophobic side chains and polar peptide regions, with well-delimited solvent channels formed by water molecules (Barnes, Hossain, Fidelis, & van der Helm, 1990).

Biological Activities in Plants : Kimura et al. (1996) identified cyclo-(L-tryptophyl-L-phenylalanyl) from Penicillium sp. and found it acts as a plant growth regulator. This compound and its components exhibited different biological activities against various plants, indicating the activities result from the intact compound and not its degradation products (Kimura, Tani, Kojima, Sotoma, Okada, & Shimada, 1996).

Inhibition of DNA Topoisomerase I : Rhee (2002) reported that cyclo(L-prolyl-L-phenylalanyl) isolated from Streptomyces sp. AMLK-335 inhibits DNA topoisomerase I activity, suggesting potential applications in medicinal chemistry as a novel inhibitor of topoisomerase I (Rhee, 2002).

Conformational Studies for Medicinal Applications : Vičar et al. (1982) conducted conformational studies on diastereoisomeric cyclo(alanyl-phenylalanyl) to obtain valuable information for potential medicinal applications. These studies help in understanding the structure-activity relationships of these compounds (Vičar, Bláha, Piriou, Juy, Lam-Thanh, & Fermandjian, 1982).

Applications in Biofilm Formation and Virulence Inhibition : Gowrishankar et al. (2016) focused on cyclo(l-leucyl-l-prolyl), a cyclic dipeptide, for its antivirulence efficacy against Listeria monocytogenes, a predominant foodborne pathogen. Their study highlights the potential of cyclic dipeptides in controlling infections associated with this pathogen (Gowrishankar, Sivaranjani, Kamaladevi, Ravi, Balamurugan, & Karutha Pandian, 2016).

Synergistic Antimicrobial Effects and Anti-Mutagenic Properties : Rhee (2004) studied the combined effects of various cyclic dipeptides, including cyclo(L-leucyl-L-prolyl), on the growth of pathogenic microorganisms. They found synergistic antimicrobial effects and also observed anti-mutagenic properties in Salmonella strains (Rhee, 2004).

Mecanismo De Acción

The mechanism of action involves a ping-pong mechanism that begins with the transfer of the aminoacyl moiety of the first aminoacyl tRNA onto a conserved serine, yielding an aminoacyl enzyme . The covalent intermediate then reacts with the aminoacyl moiety of the second aminoacyl tRNA, forming a dipeptidyl enzyme .

Safety and Hazards

Propiedades

IUPAC Name |

(3S,6S)-3-benzyl-6-(2-methylpropyl)piperazine-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2O2/c1-10(2)8-12-14(18)17-13(15(19)16-12)9-11-6-4-3-5-7-11/h3-7,10,12-13H,8-9H2,1-2H3,(H,16,19)(H,17,18)/t12-,13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPDMOMIYLJMOQJ-STQMWFEESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1C(=O)NC(C(=O)N1)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@H]1C(=O)N[C@H](C(=O)N1)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20993602 | |

| Record name | 3-Benzyl-6-(2-methylpropyl)-3,6-dihydropyrazine-2,5-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20993602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

7280-77-5 | |

| Record name | Cyclo(L-Phe-L-Leu) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7280-77-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclo(leucyl-phenylalanyl) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007280775 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Benzyl-6-(2-methylpropyl)-3,6-dihydropyrazine-2,5-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20993602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

acetic acid](/img/structure/B51367.png)

![4-[(9H-Fluoren-9-ylmethoxy)carbonyl]morpholine-2-carboxylic acid](/img/structure/B51371.png)